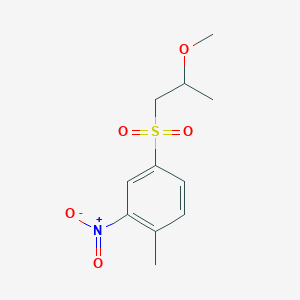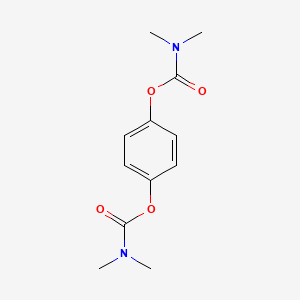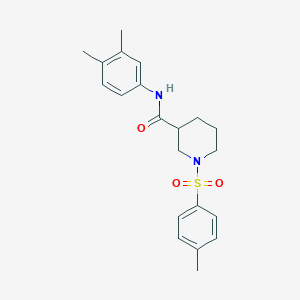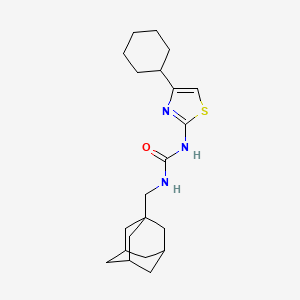![molecular formula C23H25NO4 B4024406 10-Cyclohexylidene-4-(2,4-dimethoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4024406.png)
10-Cyclohexylidene-4-(2,4-dimethoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Descripción general
Descripción
10-Cyclohexylidene-4-(2,4-dimethoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a cyclohexylidene group, a dimethoxyphenyl group, and an azatricyclic core, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Cyclohexylidene-4-(2,4-dimethoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the cycloaddition reaction of maleic anhydride with a suitable diene to form the tricyclic core. This is followed by functionalization steps to introduce the cyclohexylidene and dimethoxyphenyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product purity. The choice of solvents, catalysts, and purification techniques is crucial in industrial settings to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
10-Cyclohexylidene-4-(2,4-dimethoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can modify the tricyclic core or the substituent groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
10-Cyclohexylidene-4-(2,4-dimethoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications:
Materials Science: Its tricyclic core can be utilized in the design of novel polymers and materials with specific mechanical and thermal properties.
Biological Studies: The compound can be used as a probe to study cellular processes involving calcium signaling and neurotransmitter release.
Mecanismo De Acción
The mechanism of action of 10-Cyclohexylidene-4-(2,4-dimethoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By binding to these receptors, the compound can modulate calcium influx and neurotransmitter release, thereby exerting neuroprotective effects. Molecular docking studies have shown that the compound can bind in a manner similar to known NMDA receptor antagonists .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: This compound shares a similar tricyclic structure and has been studied for its neuroprotective properties.
Tricycloundecene derivatives: These compounds also exhibit calcium-modulating properties and are structurally related to the target compound.
Uniqueness
10-Cyclohexylidene-4-(2,4-dimethoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is unique due to the presence of the cyclohexylidene and dimethoxyphenyl groups, which enhance its chemical stability and biological activity. These features distinguish it from other tricyclic compounds and contribute to its potential as a versatile research tool and therapeutic agent .
Propiedades
IUPAC Name |
10-cyclohexylidene-4-(2,4-dimethoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-27-14-8-11-17(18(12-14)28-2)24-22(25)20-15-9-10-16(21(20)23(24)26)19(15)13-6-4-3-5-7-13/h8-12,15-16,20-21H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOKROJRUXJVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(3,5-difluorophenyl)ethyl]amino}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4024339.png)

![[1-(3-nitrophenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B4024348.png)
![4-methyl-N-[4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B4024351.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4024352.png)


![N-[4-[3-[2-(4-chlorophenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide](/img/structure/B4024372.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4024373.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(methoxymethyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4024393.png)

![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B4024415.png)
